Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate
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Description
Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate is a useful research compound. Its molecular formula is C12H20N4O2 and its molecular weight is 252.318. The purity is usually 95%.
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Scientific Research Applications
Intermediate for Synthesis
"Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate" serves as an important intermediate in the synthesis of complex molecules. Its structural characteristics enable the construction of carbocyclic analogues of nucleotides and other significant biochemical compounds. For instance, the synthesis of protected β-d-2-deoxyribosylamine analogues for creating carbocyclic 2′-deoxyribonucleotides highlights its utility in mimicking natural nucleoside structures with potential therapeutic applications (Ober et al., 2004).
Chemical Transformations
This compound is involved in regioselective deprotection and acylation processes, demonstrating its versatility in chemical transformations. The ability to undergo selective deprotection and acylation makes it a valuable tool for developing polyamide derivatives with specific functional groups, which can be crucial in synthesizing tailored polymers or bioactive compounds (Pak & Hesse, 1998).
Curtius Rearrangement
It plays a critical role in the Curtius rearrangement processes, where it helps in the formation of protected amines. The reaction conditions facilitated by this compound allow for the synthesis of tert-butyl carbamates from carboxylic acids, showcasing its application in generating amino acid derivatives and protected amines useful in peptide synthesis and medicinal chemistry (Lebel & Leogane, 2005).
Scaffold for Substituted Piperidines
It serves as a scaffold for the generation of substituted piperidines, indicating its role in the synthesis of novel heterocyclic compounds. The ability to introduce diverse functional groups through regioselective reactions opens avenues for the creation of bioactive molecules with potential pharmaceutical applications (Harmsen et al., 2011).
Properties
IUPAC Name |
tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(2,3)18-10(17)14-12-5-4-8(7-12)6-9(12)15-16-13/h8-9H,4-7H2,1-3H3,(H,14,17)/t8-,9+,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXAFGSCVXCYJS-PTRXPTGYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)CC2N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CC[C@@H](C1)C[C@@H]2N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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